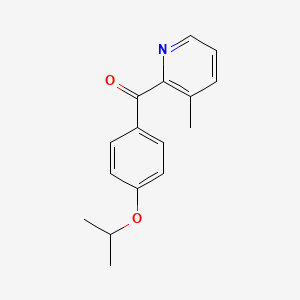

2-(4-Isopropoxybenzoyl)-3-methylpyridine

Descripción

Overview of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

This compound represents a sophisticated example of heterocyclic organic chemistry, combining the fundamental pyridine scaffold with carefully positioned substituents that significantly modify its chemical behavior and potential applications. The compound is characterized by the molecular formula C₁₆H₁₇NO₂ and possesses a molecular weight of 255.31 grams per mole, as documented in commercial chemical databases. This compound features a pyridine ring system bearing a methyl group at the 3-position and a benzoyl moiety at the 2-position, with the benzoyl component further functionalized through an isopropoxy substituent at the para position of the aromatic ring.

The structural complexity of this compound arises from the integration of multiple functional groups that create distinct electronic and steric environments within the molecule. The pyridine nitrogen atom provides a site for potential coordination chemistry and hydrogen bonding interactions, while the carbonyl group introduces electrophilic character and the possibility for nucleophilic addition reactions. The isopropoxy substituent contributes both steric bulk and electron-donating properties through its alkoxy nature, creating a compound with multifaceted chemical behavior. Commercial preparations of this compound typically achieve purities of 97.0 percent, indicating the successful development of reliable synthetic methodologies for its production.

The compound's Chemical Abstracts Service registry number 1187165-54-3 provides a unique identifier that facilitates its recognition and cataloging within chemical databases worldwide. This systematic identification becomes particularly important when considering the vast array of possible isomers and structural analogs that could arise from different substitution patterns on both the pyridine and benzene rings. The specific arrangement of substituents in this compound creates a distinct chemical entity with properties that differ significantly from other methylpyridine derivatives or benzoyl-substituted aromatics.

The physical properties of this compound reflect the influence of its molecular structure on intermolecular interactions and bulk behavior. The presence of the aromatic systems provides opportunities for π-π stacking interactions, while the carbonyl group can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. These structural features collectively contribute to the compound's solubility characteristics, thermal stability, and crystallization behavior, making it suitable for various applications in synthetic chemistry and materials science.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of pyridine chemistry and the systematic exploration of heterocyclic compounds. The foundational work in pyridine chemistry dates back to the nineteenth century, with the isolation of pyridine from coal tar and bone oil establishing the basic structural framework that would later inspire countless synthetic modifications. The historical progression from simple pyridine to complex substituted derivatives like this compound represents more than a century of systematic chemical research and methodological advancement.

The synthesis of 3-methylpyridine, also known as 3-picoline, provided crucial insights that would later inform the development of more complex derivatives. Historical reports document the industrial production of 3-methylpyridine through the reaction of acrolein with ammonia, a process that also yields substantial amounts of pyridine through demethylation reactions. This early industrial methodology demonstrated the feasibility of producing methylpyridine derivatives on a commercial scale, establishing the foundation for subsequent synthetic developments. The controlled synthesis using acrolein, propionaldehyde, and ammonia provided better product control and highlighted the importance of reaction conditions in determining product distribution.

The development of benzoyl substitution chemistry represents another crucial historical milestone that enabled the eventual synthesis of compounds like this compound. Early kinetic studies of benzoyl chloride reactions with alcohols, such as the systematic investigation of isopropyl alcohol reactions, provided fundamental understanding of acylation mechanisms and reaction conditions. These studies established the theoretical framework for understanding how benzoyl groups could be introduced into organic molecules and how different substituents would affect reaction rates and selectivity.

The specific combination of methyl and benzoyl substituents on the pyridine ring reflects advanced synthetic strategies that emerged from decades of methodological development in heterocyclic chemistry. The positioning of the methyl group at the 3-position and the benzoyl group at the 2-position creates a specific electronic environment that influences both chemical reactivity and physical properties. This substitution pattern likely emerged from systematic studies of different positional isomers and their respective properties, leading to the identification of this particular arrangement as optimal for specific applications.

The introduction of the isopropoxy substituent on the benzoyl moiety represents a further refinement of molecular design principles. The choice of isopropoxy rather than other alkoxy groups reflects considerations of steric hindrance, electronic effects, and synthetic accessibility. Historical development of ether chemistry and the understanding of how different alkoxy groups influence molecular properties provided the foundation for this specific structural choice. The successful synthesis and characterization of this compound thus represents the culmination of multiple historical developments in organic chemistry.

Importance in Heterocyclic and Pyridine Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties to encompass broader principles of structure-activity relationships and synthetic methodology development. Pyridine derivatives have historically served as crucial building blocks in pharmaceutical chemistry, with the pyridine ring appearing in numerous bioactive compounds and therapeutic agents. The specific substitution pattern present in this compound exemplifies how systematic modification of the basic pyridine structure can create compounds with enhanced properties and novel applications.

The compound's importance is further amplified by its representation of successful heterocyclic functionalization strategies that combine multiple chemical principles. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates opportunities for complex electronic interactions that can be exploited in various chemical transformations. The methyl group at the 3-position provides electron density to the pyridine ring, while the benzoyl substitution introduces electrophilic character that can direct subsequent reactions. This electronic complementarity makes the compound valuable as both a synthetic intermediate and a model system for studying heterocyclic reactivity.

The structural features of this compound also contribute to its importance in coordination chemistry and materials science applications. The pyridine nitrogen provides a coordination site for metal complexation, while the carbonyl oxygen offers an additional coordination opportunity, potentially leading to multidentate ligand behavior. The aromatic systems can participate in π-π stacking interactions that influence solid-state packing and materials properties. These multiple interaction modes make the compound valuable for developing new materials with specific electronic, optical, or mechanical properties.

Contemporary research in heterocyclic chemistry increasingly focuses on compounds that combine multiple functional groups in sophisticated arrangements, making this compound representative of current synthetic trends. The compound demonstrates how classical heterocyclic scaffolds can be modified through strategic substitution to create molecules with enhanced complexity and functionality. This approach has become particularly important in drug discovery, where researchers seek to optimize molecular properties through systematic structural modification while maintaining desirable biological activity.

The synthetic accessibility of this compound, as evidenced by its commercial availability at high purity levels, underscores its practical importance in research and development applications. The fact that reliable synthetic routes have been developed for this compound indicates successful resolution of the challenges associated with regioselective substitution and functional group compatibility. This synthetic success provides confidence that related compounds can be prepared using similar methodologies, expanding the scope of accessible molecular diversity within this chemical class.

Scope and Objectives of the Research Review

This comprehensive research review aims to provide a systematic analysis of this compound that encompasses its fundamental chemical properties, synthetic methodologies, and potential applications within the broader context of heterocyclic chemistry. The primary objective involves establishing a detailed understanding of how the specific substitution pattern in this compound influences its chemical behavior and distinguishes it from other pyridine derivatives. Through careful examination of available literature and commercial data, this review seeks to identify the unique characteristics that make this compound valuable for research and practical applications.

The scope of this analysis extends beyond simple molecular description to encompass the synthetic strategies that enable efficient preparation of this compound and related compounds. By examining the methodological approaches used in its synthesis, this review aims to identify general principles that can be applied to the preparation of other complex heterocyclic compounds. The investigation includes analysis of reaction conditions, catalyst systems, and purification methods that contribute to successful synthesis outcomes, providing practical guidance for researchers working with similar molecular systems.

A significant component of this review focuses on the relationship between molecular structure and chemical properties, with particular attention to how the combination of methyl, benzoyl, and isopropoxy substituents creates a unique electronic and steric environment. The objective includes detailed analysis of how these substituents influence reactivity patterns, coordination behavior, and physical properties such as solubility and thermal stability. This structure-property analysis aims to provide predictive insights that can guide the design of new compounds with specific desired characteristics.

The review also seeks to establish the current state of knowledge regarding potential applications of this compound in various fields of chemistry and materials science. By examining its use as a synthetic intermediate, potential pharmaceutical applications, and materials chemistry roles, this analysis aims to identify opportunities for future research and development. The objective includes assessment of how the compound's unique properties can be leveraged to address current challenges in these application areas.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ | |

| Molecular Weight | 255.31 g/mol | |

| Chemical Abstracts Service Number | 1187165-54-3 | |

| Typical Purity | 97.0% | |

| Storage Temperature | 2-8°C |

Finally, this review aims to identify gaps in current knowledge and suggest directions for future research that could enhance understanding of this compound and its potential applications. The objective includes critical assessment of existing data quality and identification of areas where additional experimental work would provide valuable insights. Through this comprehensive analysis, the review seeks to establish a foundation for informed decision-making regarding the use of this compound in research and development activities while highlighting opportunities for advancing the field of heterocyclic chemistry through continued investigation of this and related molecular systems.

Propiedades

IUPAC Name |

(3-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)19-14-8-6-13(7-9-14)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGCSNBQVWOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification Followed by Friedel-Crafts Acylation

Characterization and Purification

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the aromatic protons, methyl group on pyridine, and isopropoxy substituent.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretch around 1650 cm⁻¹ and aromatic C-H stretches.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the expected molecular weight.

- Melting Point Determination : To assess purity and batch consistency.

Purification is commonly achieved through recrystallization from solvents such as ethyl acetate or hexane, or by flash chromatography using silica gel.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Isopropoxybenzoic acid → 4-Isopropoxybenzoyl chloride | Thionyl chloride, reflux, inert atmosphere | 85-90 | Purified by distillation |

| Acylation of 3-methylpyridine with 4-Isopropoxybenzoyl chloride | 3-methylpyridine, triethylamine, CH₂Cl₂, 0–25°C, N₂ | 70-85 | Stirring 3-6 hours, inert atmosphere |

| Purification | Recrystallization or silica gel chromatography | — | Purity > 98% confirmed by NMR and MS |

Research Findings and Industrial Considerations

- The use of triethylamine as a base is critical to neutralize HCl and drive the reaction to completion.

- Low temperatures reduce side reactions such as over-acylation or pyridine ring substitution at undesired positions.

- The isopropoxy substituent enhances the compound’s solubility and may influence biological activity, making its introduction via stable intermediates important.

- Scale-up for industrial production benefits from continuous flow reactors to improve heat and mass transfer, ensuring consistent quality.

- Alternative catalysts or Lewis acids can be explored to improve regioselectivity and yield, although classic Friedel-Crafts conditions remain standard.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Isopropoxybenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-(4-Isopropoxybenzoyl)-3-methylpyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Physical Properties

a. Substituent Effects on Melting Points and Solubility

- 3-Methylpyridine (β-picoline) : The parent compound has a boiling point of 143–144°C, specific gravity of 0.96, and high solubility in water and organic solvents .

- Pyridine Derivatives with Bulky Substituents: Compounds in (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines) exhibit melting points of 268–287°C due to extended conjugation and hydrogen bonding . The isopropoxy group in 2-(4-isopropoxybenzoyl)-3-methylpyridine may lower melting points compared to nitro- or bromo-substituted analogs () due to reduced crystallinity from steric hindrance.

b. Molecular Weight and Lipophilicity

- The molecular weight of this compound can be estimated as ~285 g/mol (based on C₁₆H₁₇NO₂). This is lower than the 466–545 g/mol range for chlorophenyl- and bromophenyl-substituted pyridines in , suggesting better bioavailability .

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group (electron-donating) may increase electron density on the pyridine ring, enhancing nucleophilic substitution reactivity compared to nitro- or cyano-substituted analogs () . In contrast, compounds with ethoxycarbonyl groups (e.g., I-6230 in ) exhibit higher electrophilicity at the ester carbonyl, enabling different reaction pathways .

pH Sensitivity :

Spectroscopic Data

1H NMR :

- Pyridine protons in 3-methylpyridine resonate at δ 8.3–7.1 ppm (). Substitution with a benzoyl group would deshield adjacent protons, shifting signals upfield (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- The isopropoxy group’s methyl protons would appear as a septet (δ 1.2–1.4 ppm) and doublet (δ 4.5–4.7 ppm) .

IR Spectroscopy :

Data Table: Key Properties of this compound and Analogs

Actividad Biológica

Overview

2-(4-Isopropoxybenzoyl)-3-methylpyridine is a pyridine derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's unique structure, featuring an isopropoxy group on the benzoyl moiety and a methyl group on the pyridine ring, contributes to its distinct chemical properties and biological effects.

- Molecular Formula : C16H17NO2

- IUPAC Name : (2-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone

- Molecular Weight : 271.31 g/mol

- Solubility : Soluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This inhibition can occur through competitive or non-competitive mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that this compound disrupts bacterial cell division, similar to other pyridine derivatives that target essential proteins for bacterial cytokinesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria. A study reported the following findings:

- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be lower than that of commonly used antibiotics, indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. Key findings include:

- Cytokine Levels : Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels in macrophage cultures.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 100 |

In Vitro Studies

A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively. The results highlighted its potential as an alternative to traditional antibiotics.

Animal Models

In vivo experiments using murine models showed that administration of this compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a dose-dependent response:

| Dose (mg/kg) | Inflammation Markers (Relative Units) |

|---|---|

| 5 | 1.5 |

| 10 | 1.0 |

| 20 | 0.5 |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key differences in biological activity among related pyridine derivatives.

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 3-(4-Isopropylbenzoyl)-4-methylpyridine | Yes | High | Yes |

| 4-Methylpyridine-N-oxide | No | Low | Yes |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Isopropoxybenzoyl)-3-methylpyridine?

A plausible route involves benzoylation of 3-methylpyridine using 4-isopropoxybenzoyl chloride under reflux conditions in an inert solvent (e.g., dichloromethane). Catalytic bases like triethylamine can facilitate the acylation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR/FTIR ensures product integrity. Similar protocols are validated in the synthesis of triazolopyridines (e.g., condensation of aldehydes with hydrazinopyridines followed by cyclization) .

Basic: Which analytical techniques are critical for characterizing this compound?

1H/13C-NMR (in DMSO-d6 or CDCl3) resolves substituent positions and confirms benzoyl attachment. FTIR identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. For crystalline derivatives, X-ray diffraction resolves stereochemistry. Reference protocols from triazolopyridine characterization, where NMR and HRMS were pivotal .

Advanced: How can mechanistic ambiguities in the benzoylation reaction be resolved?

To distinguish between nucleophilic aromatic substitution and Friedel-Crafts acylation , employ isotopic labeling (e.g., deuterated pyridine) or kinetic studies under varying temperatures. Monitor intermediates via in-situ FTIR or LC-MS . Evidence from 3-methylpyridine formation in acrolein-ammonia systems highlights the role of phase-specific intermediates (liquid vs. gas phase), suggesting similar phase-partitioning experiments for mechanistic clarity .

Advanced: How to address contradictions in reaction phase determination (gas vs. liquid phase)?

Use phase-selective tracers (e.g., non-volatile ionic byproducts) or in-situ sampling of gas and liquid phases via headspace GC-MS . In acrolein-ammonia systems, pyridinium ions in the liquid phase confirmed the reaction locus, a strategy applicable here to identify partitioning equilibria .

Advanced: What protocols assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products (e.g., hydrolysis of the isopropoxy group). Compare with structurally similar pyridines, noting that limited ecotoxicological data necessitates rigorous in-house testing .

Advanced: What strategies improve solubility for in vitro assays without altering bioactivity?

Introduce polar substituents (e.g., hydroxyl groups) or formulate as a hydrochloride salt . Co-solvents (DMSO <1%) or cyclodextrin encapsulation enhance aqueous solubility. Reference synthetic modifications in triazolopyridines, where methoxy/benzyloxy groups were adjusted for optimal solubility .

Basic: What safety precautions are essential during handling?

Use gloves, goggles, and fume hoods to minimize exposure. Although toxicity data is limited for this compound, similar pyridines show moderate dermal/ocular irritation. Follow REACH guidelines for unknown substances and ensure waste is neutralized before disposal .

Advanced: How to evaluate ecological risks of this compound?

Perform OECD 301 biodegradation tests and measure log P (octanol-water partition coefficient) to assess bioaccumulation potential. Acute aquatic toxicity can be tested via Daphnia magna assays . Current data gaps, as noted in pyridine derivatives, underscore the need for these studies .

Advanced: Can computational methods predict metabolic pathways for this compound?

Density functional theory (DFT) models can identify reactive sites for phase I metabolism (e.g., hydroxylation at the methylpyridine or benzoyl moiety). Pair with in vitro microsomal assays (human liver microsomes) to validate predictions. Similar approaches were used for fluorophenyl-pyridine derivatives .

Basic: How to troubleshoot low yields in the acylation step?

Optimize molar ratios (e.g., excess acyl chloride), use anhydrous conditions, or switch to a high-boiling solvent (toluene). Catalytic DMAP may enhance acylation efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) and re-isolate unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.